Technical Guide: 2-Fluoro-6-(trifluoromethyl)benzoyl chloride
Technical Guide: 2-Fluoro-6-(trifluoromethyl)benzoyl chloride
CAS Number: 109227-12-5
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This technical guide provides an in-depth overview of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride, a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.
Physicochemical Properties
2-Fluoro-6-(trifluoromethyl)benzoyl chloride is a colorless to nearly colorless clear liquid. Its properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 109227-12-5 | [1][2][3][4] |
| Molecular Formula | C₈H₃ClF₄O | [1][2][4] |
| Molecular Weight | 226.56 g/mol | [1][2][3][4] |
| Purity | ≥97% (GC) | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 194 °C | [2] |
| Density | 1.465 - 1.47 g/mL | [2] |
| Refractive Index (n20D) | 1.45 | |
| Flash Point | 82 °C (179.6 °F) - closed cup | [3] |
| Storage Temperature | 2 - 8 °C |
Applications in Synthesis
2-Fluoro-6-(trifluoromethyl)benzoyl chloride is a versatile reagent, primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both a fluorine and a trifluoromethyl group on the benzoyl moiety can significantly enhance the metabolic stability and bioactivity of the resulting compounds.[3]
Its high reactivity as an acyl chloride allows for the efficient introduction of the 2-fluoro-6-(trifluoromethyl)benzoyl group into a wide range of molecules, particularly through reactions with amines to form amides. This makes it a valuable tool for medicinal chemists and researchers in drug discovery and development.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the precursor 2-Fluoro-6-(trifluoromethyl)benzoic acid and its subsequent conversion to the title compound, as well as a general procedure for its use in amide synthesis.
Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoic acid
A plausible synthetic route to the precursor acid can be adapted from methodologies used for structurally similar compounds. One common approach involves the ortho-lithiation of 1-fluoro-3-(trifluoromethyl)benzene, followed by carboxylation.
Materials:
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1-Fluoro-3-(trifluoromethyl)benzene
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n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
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Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with 1-fluoro-3-(trifluoromethyl)benzene and dry THF under an inert atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
An excess of crushed dry ice is added portion-wise to the reaction mixture. The mixture is allowed to slowly warm to room temperature overnight with continuous stirring.
-
The reaction is quenched by the addition of 1 M HCl.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-Fluoro-6-(trifluoromethyl)benzoic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride
The conversion of the carboxylic acid to the acid chloride can be achieved using a variety of chlorinating agents, such as thionyl chloride or oxalyl chloride.
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzoic acid
-
Oxalyl chloride
-
Dry dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Argon or Nitrogen gas supply
Procedure:
-
To a stirred solution of 2-Fluoro-6-(trifluoromethyl)benzoic acid in dry dichloromethane under an inert atmosphere, a catalytic amount of DMF is added.
-
Oxalyl chloride is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield 2-Fluoro-6-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without further purification.
General Protocol for Amide Synthesis (Schotten-Baumann Reaction)
2-Fluoro-6-(trifluoromethyl)benzoyl chloride readily reacts with primary and secondary amines to form the corresponding amides.
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzoyl chloride
-
A primary or secondary amine
-
A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)
Procedure:
-
The amine is dissolved in the chosen solvent, and the solution is cooled in an ice bath.
-
The base is added to the stirred solution.
-
A solution of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride in the same solvent is added dropwise to the amine solution, maintaining a low temperature.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude amide.
-
The product can be purified by recrystallization or column chromatography.
Signaling Pathways and Experimental Workflows
While 2-Fluoro-6-(trifluoromethyl)benzoyl chloride is not itself a biologically active molecule that directly participates in signaling pathways, it is a crucial building block for the synthesis of compounds that are. For instance, it can be used to synthesize analogs of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, which are inhibitors of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 enzyme is a key player in the arachidonic acid signaling pathway, which is involved in inflammation and pain.
Below are diagrams illustrating a typical synthetic workflow using this compound and the biological pathway targeted by the resulting products.
Caption: Synthetic workflow for a bioactive amide.
Caption: Targeted biological signaling pathway.
Safety Information
2-Fluoro-6-(trifluoromethyl)benzoyl chloride is classified as a combustible and corrosive hazardous material. It is a skin corrosive (Category 1B). Appropriate personal protective equipment (PPE), including faceshields, gloves, goggles, and a suitable respirator, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).
References
- 1. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
